molecular formula C9H18O2 B12311124 (5-Tert-butyloxolan-2-yl)methanol

(5-Tert-butyloxolan-2-yl)methanol

Cat. No.: B12311124
M. Wt: 158.24 g/mol
InChI Key: XCZCIXDNRKZCJP-UHFFFAOYSA-N
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Description

(5-Tert-butyloxolan-2-yl)methanol is a chemical compound with the molecular formula C₉H₁₈O₂. It is a derivative of oxolane, featuring a tert-butyl group at the 5-position and a methanol group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyloxolan-2-yl)methanol typically involves the reaction of oxolane derivatives with tert-butyl groups under controlled conditions. One common method is the ring-opening of oxirane with tert-butyl alcohol in the presence of a strong acid catalyst, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyloxolan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(5-Tert-butyloxolan-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Tert-butyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    (5-Tert-butyloxolan-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-Tert-butyloxolan-2-yl)amine: Contains an amine group instead of methanol.

    (5-Tert-butyloxolan-2-yl)acetate: Features an acetate group in place of methanol.

Uniqueness

(5-Tert-butyloxolan-2-yl)methanol is unique due to its specific combination of a tert-butyl group and a methanol group on the oxolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(5-tert-butyloxolan-2-yl)methanol

InChI

InChI=1S/C9H18O2/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8,10H,4-6H2,1-3H3

InChI Key

XCZCIXDNRKZCJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(O1)CO

Origin of Product

United States

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